molecular formula C19H27Cl2FN2O B12414471 3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide

3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide

Cat. No.: B12414471
M. Wt: 389.3 g/mol
InChI Key: HQZBFDAIHIKVRO-CXAGYDPISA-N
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Description

TTA-P1 is a potent state-independent compound that inhibits human T-type calcium channels. These channels play a crucial role in various physiological processes, including neuronal burst firing, hormone secretion, and cell growth. TTA-P1 has shown potential in research related to absence epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TTA-P1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques .

Industrial Production Methods

Industrial production of TTA-P1 would likely involve large-scale organic synthesis processes, ensuring high purity and yield. The exact methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

TTA-P1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products

The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield different oxidized forms of TTA-P1, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

TTA-P1 has a wide range of scientific research applications, including:

Mechanism of Action

TTA-P1 exerts its effects by inhibiting T-type calcium channels. These channels are involved in various physiological processes, including neuronal burst firing and hormone secretion. By inhibiting these channels, TTA-P1 can modulate these processes and potentially treat conditions like absence epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TTA-P1 is unique due to its state-independent inhibition of T-type calcium channels, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C19H27Cl2FN2O

Molecular Weight

389.3 g/mol

IUPAC Name

3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl]benzamide

InChI

InChI=1S/C19H27Cl2FN2O/c1-19(2,3)5-7-24-6-4-13(17(22)12-24)11-23-18(25)14-8-15(20)10-16(21)9-14/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,23,25)/t13-,17-/m1/s1

InChI Key

HQZBFDAIHIKVRO-CXAGYDPISA-N

Isomeric SMILES

CC(C)(C)CCN1CC[C@@H]([C@@H](C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC(C)(C)CCN1CCC(C(C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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